Cas no 2228543-44-8 (3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione)

3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione structure
2228543-44-8 structure
Product name:3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione
CAS No:2228543-44-8
MF:C9H16O3S
Molecular Weight:204.286541938782
CID:6264743
PubChem ID:165704846

3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione
    • EN300-2001678
    • 3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
    • 2228543-44-8
    • インチ: 1S/C9H16O3S/c1-7(10)9(3-4-9)8-2-5-13(11,12)6-8/h7-8,10H,2-6H2,1H3
    • InChIKey: YFJAUKZPCSMDRB-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)C1(C(C)O)CC1)(=O)=O

計算された属性

  • 精确分子量: 204.08201554g/mol
  • 同位素质量: 204.08201554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 62.8Ų

3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2001678-5.0g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
5g
$5014.0 2023-05-31
Enamine
EN300-2001678-5g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
5g
$5014.0 2023-09-16
Enamine
EN300-2001678-1g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
1g
$1729.0 2023-09-16
Enamine
EN300-2001678-1.0g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
1g
$1729.0 2023-05-31
Enamine
EN300-2001678-10.0g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
10g
$7435.0 2023-05-31
Enamine
EN300-2001678-0.5g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
0.5g
$1660.0 2023-09-16
Enamine
EN300-2001678-0.1g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
0.1g
$1521.0 2023-09-16
Enamine
EN300-2001678-2.5g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
2.5g
$3389.0 2023-09-16
Enamine
EN300-2001678-0.05g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
0.05g
$1452.0 2023-09-16
Enamine
EN300-2001678-0.25g
3-[1-(1-hydroxyethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
2228543-44-8
0.25g
$1591.0 2023-09-16

3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione 関連文献

3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dioneに関する追加情報

Comprehensive Analysis of 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione (CAS No. 2228543-44-8): Properties, Applications, and Innovations

The compound 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione (CAS No. 2228543-44-8) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for novel heterocyclic compounds in drug discovery, researchers are actively exploring the synthesis and functionalization of thiolane-based derivatives, making this compound a subject of intense study. Its cyclopropyl and hydroxyethyl moieties contribute to its stereochemical complexity, offering opportunities for targeted molecular design.

One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for thiolane-1,1-dione derivatives?" The synthesis of 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione typically involves multi-step reactions, including cyclopropanation, oxidation, and functional group interconversion. Recent advancements in green chemistry have also introduced catalytic methods to improve yield and reduce waste, aligning with the global push for sustainable chemical processes. Computational tools like DFT (Density Functional Theory) are increasingly used to predict reactivity and optimize conditions, a trend highly relevant to modern researchers.

In the pharmaceutical sector, sulfur-containing heterocycles like this compound are prized for their bioactivity. The thiolane-1,1-dione core is structurally analogous to motifs found in FDA-approved drugs, sparking interest in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents. A trending topic in medicinal chemistry is the exploration of cyclopropyl groups to enhance metabolic stability—a feature prominently present in this molecule. Researchers are also investigating its role in prodrug design, leveraging the hydroxyethyl group for controlled release formulations.

From a materials science perspective, the compound’s rigid cyclopropyl-thiolane framework offers intriguing possibilities for high-performance polymers or liquid crystals. Its polar sulfone group (1lambda6-thiolane-1,1-dione) could improve solubility or interfacial properties in composite materials. These attributes resonate with current industry demands for lightweight, durable materials in electronics and automotive applications.

Analytical characterization of CAS No. 2228543-44-8 relies heavily on NMR spectroscopy, mass spectrometry, and X-ray crystallography—techniques frequently queried in academic and industrial forums. The compound’s stability under various pH and temperature conditions is another hot topic, particularly for formulators seeking compatibility with excipients. Recent studies highlight its low cytotoxicity in preliminary assays, a critical factor for biomedical applications.

As the scientific community prioritizes AI-driven drug discovery, databases increasingly catalog compounds like 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione for virtual screening. Its structural fingerprints are being analyzed by machine learning algorithms to predict novel targets—a cutting-edge intersection of chemistry and data science. Furthermore, patent landscapes reveal growing IP activity around functionalized thiolanes, underscoring its commercial relevance.

In conclusion, 3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione represents a versatile building block with cross-disciplinary appeal. Its synergy with trends like sustainable synthesis, precision medicine, and smart materials ensures its continued prominence in research. Future directions may explore its enantioselective synthesis or hybrid derivatives, addressing the ever-evolving needs of science and technology.

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